(10E,12Z)-octadeca-10,12-dienoic acid
Overview
Description
(10E,12Z)-octadecadienoic acid, also known as trans-10,cis-12 conjugated linoleic acid, is a polyunsaturated omega-6 fatty acid. It is characterized by the presence of two double bonds located at the 10th and 12th carbon atoms in the trans and cis configurations, respectively. This compound is naturally found in the meat and dairy products of ruminant animals and has been studied for its potential health benefits and industrial applications .
Mechanism of Action
Target of Action
The primary target of (10E,12Z)-octadeca-10,12-dienoic acid, also known as 10-TRANS-12-CIS-OCTADECADIENOIC ACID, is the Putative aminooxidase in Propionibacterium acnes . This enzyme plays a crucial role in the metabolism of certain amino acids.
Mode of Action
It is known that this compound can interact with its target enzyme, potentially influencing its activity .
Biochemical Pathways
The compound is a derivative of linoleic acid, a polyunsaturated omega-6 fatty acid, with two CC double bonds at the 9- and 12-positions . It is part of the class of organic compounds known as lineolic acids and derivatives
Pharmacokinetics
It is known that the compound is a small molecule , which suggests that it may be absorbed and distributed throughout the body.
Result of Action
The compound has been found to have anti-inflammatory activities. For instance, a derivative of this compound, 10-oxo-cis-12-cis-15-octadecadienoic acid (αKetoA), has been found to exert potent anti-inflammatory activities on macrophages and suppress the pathogenesis of contact hypersensitivity and diabetes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of intestinal bacteria is necessary for the production of certain metabolites of this compound . Additionally, dietary intake of lipids rich in omega-3 α-linolenic acid can elevate levels of this compound in the serum and feces of mice .
Biochemical Analysis
Biochemical Properties
(10E,12Z)-Octadeca-10,12-dienoic acid interacts with various enzymes, proteins, and other biomolecules. It is known to originate mainly from bacterial isomerisation and biohydrogenation of polyunsaturated fatty acids (PUFA) in the rumen and from the desaturation of vaccenic acid . The compound has been attributed to various antioxidant and antitumor activities .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to mitigate skin inflammation in mice that became hypersensitive after exposure to 2,4-dinitrofluorobenzene, an experimental model for allergic contact dermatitis . It also suppresses the proliferation of CD4+ T cells and LPS-induced activation of bone marrow-derived dendritic cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to downregulate the expression of vascular endothelial growth factor A, which plays a crucial role in angiogenesis . It also inhibits the antigen-induced immunoactivation and LPS-induced production of inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, dietary intake of lipids rich in omega-3 α-linolenic acid elevated levels of this compound in the serum and feces of mice, an effect dependent on the presence of intestinal bacteria .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been found that chronic exposure to this compound is dose-dependent in lean female mammals .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a product of the metabolism of α-linolenic acid by intestinal bacteria . It also interacts with various enzymes and cofactors involved in these metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
(10E,12Z)-octadecadienoic acid can be synthesized through the isomerization of linoleic acid. One common method involves the use of a polyenoic fatty acid isomerase enzyme from Propionibacterium acnes, which catalyzes the isomerization of linoleic acid to produce (10E,12Z)-octadecadienoic acid . The reaction typically occurs under mild conditions, with the enzyme acting as a biocatalyst.
Industrial Production Methods
Industrial production of (10E,12Z)-octadecadienoic acid often involves microbial fermentation processes. For example, genetically engineered strains of Escherichia coli or yeast can be used to express the polyenoic fatty acid isomerase enzyme, enabling large-scale production of the compound . The fermentation process is followed by extraction and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(10E,12Z)-octadecadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is often employed.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Hydroperoxides and aldehydes.
Reduction: Stearic acid (a saturated fatty acid).
Substitution: Halogenated derivatives of (10E,12Z)-octadecadienoic acid.
Scientific Research Applications
(10E,12Z)-octadecadienoic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
(9Z,11E)-octadecadienoic acid: Another isomer of conjugated linoleic acid with double bonds at the 9th and 11th positions.
Linoleic acid: A polyunsaturated omega-6 fatty acid with two cis double bonds at the 9th and 12th positions.
Alpha-linolenic acid: An omega-3 fatty acid with three cis double bonds at the 9th, 12th, and 15th positions.
Uniqueness
(10E,12Z)-octadecadienoic acid is unique due to its specific trans and cis double bond configuration, which imparts distinct biological activities compared to other isomers and fatty acids. Its ability to activate PPAR alpha and inhibit adipocyte differentiation sets it apart from other similar compounds .
Properties
IUPAC Name |
(10E,12Z)-octadeca-10,12-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6-,9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJZMAHZJGSBKD-NMMTYZSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040628 | |
Record name | trans-10,cis-12-Conjugated linoleic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | (10E,12Z)-Octadecadienoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005048 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2420-56-6 | |
Record name | trans-10-cis-12-Octadecadienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2420-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10,12-Octadecadienoic acid, (10E,12Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (10E,12Z)-octadecadienoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04746 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | trans-10,cis-12-Conjugated linoleic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10,12-Octadecadienoic acid, (10E,12Z) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10,12-OCTADECADIENOIC ACID, (10E,12Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N151ZM4M27 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (10E,12Z)-Octadecadienoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005048 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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